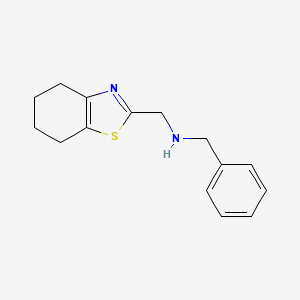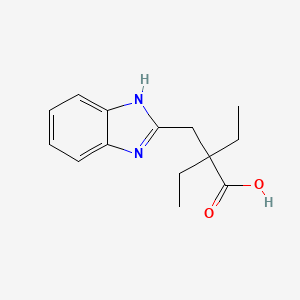
2-(1H-benzimidazol-2-ylmethyl)-2-ethylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1H-benzo[d]imidazol-2-yl)methyl)-2-ethylbutanoic acid is a compound that features a benzimidazole moiety, which is a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole core . Subsequent alkylation and carboxylation steps introduce the desired side chains .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs high-throughput synthesis techniques to optimize yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
化学反应分析
Types of Reactions
2-((1H-benzo[d]imidazol-2-yl)methyl)-2-ethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its corresponding amine.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while substitution reactions can produce halogenated or nitro-substituted benzimidazoles .
科学研究应用
2-((1H-benzo[d]imidazol-2-yl)methyl)-2-ethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-((1H-benzo[d]imidazol-2-yl)methyl)-2-ethylbutanoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
- 2-((1H-benzo[d]imidazol-2-yl)methyl)-2-methylbutanoic acid
- 2-((1H-benzo[d]imidazol-2-yl)methyl)-2-propylbutanoic acid
- 2-((1H-benzo[d]imidazol-2-yl)methyl)-2-butylbutanoic acid
Uniqueness
2-((1H-benzo[d]imidazol-2-yl)methyl)-2-ethylbutanoic acid is unique due to its specific side chain, which can influence its biological activity and chemical reactivity. The presence of the ethyl group can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds .
属性
分子式 |
C14H18N2O2 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-ylmethyl)-2-ethylbutanoic acid |
InChI |
InChI=1S/C14H18N2O2/c1-3-14(4-2,13(17)18)9-12-15-10-7-5-6-8-11(10)16-12/h5-8H,3-4,9H2,1-2H3,(H,15,16)(H,17,18) |
InChI 键 |
ZHYFUCWUPRPUDQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(CC1=NC2=CC=CC=C2N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


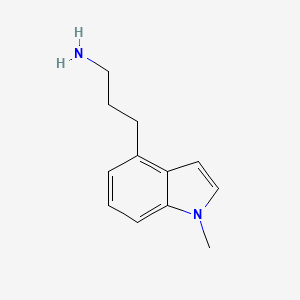
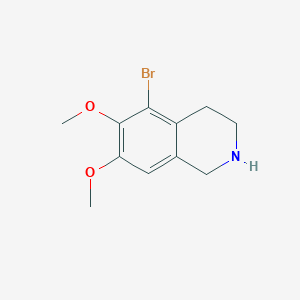
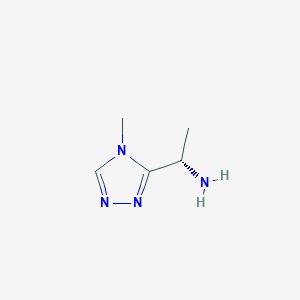
![Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13172683.png)
![(2S)-2-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B13172701.png)
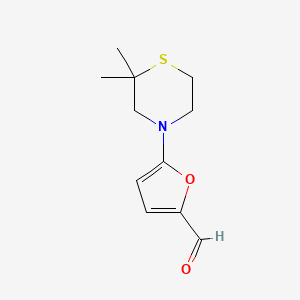
![(4AR,6S,7R,8R,8aS)-6-(allyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13172725.png)
![({[2-(Chloromethyl)pentyl]oxy}methyl)benzene](/img/structure/B13172734.png)
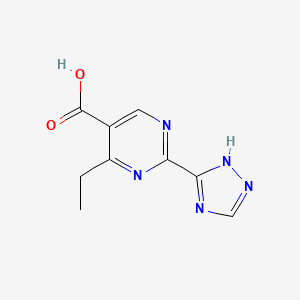
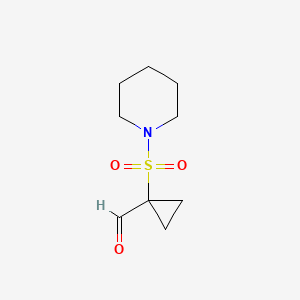

![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13172759.png)
